N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide typically involves the reaction of 3-bromo-5-methylpyridin-2-amine with pyridine-4-carboxylic acid or its derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the coupling of 3-bromo-5-methylpyridin-2-amine with pyridine-4-boronic acid under mild conditions . This reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and solvents like water or acetic acid.
Reduction Reactions: Reducing agents like hydrogen gas or sodium borohydride, and catalysts like palladium on carbon.
Major Products
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of amines.
Scientific Research Applications
N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methyl groups in the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine backbone but lack the bromine and methyl groups, resulting in different reactivity and biological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and an imidazo ring, making them structurally similar but with distinct chemical and biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with specific biological targets makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c1-8-6-10(13)11(15-7-8)16-12(17)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSSMXRNXGQQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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